Calmidazolium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calmidazolium is a potent small molecule antagonist of calmodulin, a multifunctional protein that plays a crucial role in calcium signaling within eukaryotic cells . Calmodulin regulates various physiological processes, including cell proliferation, apoptosis, memory, and immune responses . This compound is widely used in cell biology to inhibit calmodulin’s activity, although it also affects additional cellular targets .

Preparation Methods

Chemical Reactions Analysis

Calmidazolium undergoes various chemical reactions, including:

Reduction: Reduction reactions involving this compound are less common but can occur under certain conditions.

Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Calmidazolium has a wide range of scientific research applications, including:

Mechanism of Action

Calmidazolium exerts its effects by binding to calmodulin, inducing an open-to-closed conformational change that stabilizes the protein’s structure and reduces its dynamics . This binding inhibits calmodulin’s ability to interact with its target proteins, thereby disrupting calcium signaling pathways . This compound also affects other cellular targets, including ion channels and enzymes, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

Calmidazolium belongs to a family of substituted imidazole compounds, including econazole and miconazole . These compounds share a similar structure and can also inhibit calmodulin, although they are more commonly used as inhibitors of cytochrome P450 mono-oxygenases . Compared to these compounds, this compound is more potent and widely used in cell biology research .

References

Biological Activity

Calmidazolium (CDZ) is a well-known calmodulin antagonist that plays a significant role in various biological processes by inhibiting calmodulin (CaM), a calcium-binding messenger protein. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Calmodulin and this compound

Calmodulin is a highly conserved protein that mediates calcium signaling in eukaryotic cells, regulating numerous physiological functions ranging from muscle contraction to neurotransmitter release. This compound acts as a potent inhibitor of CaM, altering its conformation and inhibiting its interaction with target proteins, thereby affecting calcium-dependent signaling pathways.

This compound binds to calmodulin and induces conformational changes that prevent it from interacting with its physiological targets. This binding stabilizes calmodulin in a closed conformation, effectively blocking its function as a calcium sensor. Recent studies have elucidated the structural dynamics involved in this interaction, revealing that CDZ can cause significant changes in the protein's structure, which are critical for its inhibitory action .

Calcium Signaling Modulation

This compound has been shown to modulate intracellular calcium levels. For instance, in HeLa cells, CDZ triggered a rapid increase in cytosolic Ca²⁺ concentration, which mimicked responses typically induced by Ins(1,4,5)P₃-generating agonists. The average peak response observed was approximately 462 nM when CDZ was applied at concentrations greater than 2 μM .

Table 1: Calcium Response Induced by this compound in HeLa Cells

| Concentration (μM) | Average Peak Response (nM) | Notes |

|---|---|---|

| 0.5 | N/A | No global response |

| 2 | 462 ± 44 | Initial transient increase |

| 10 | 935 ± 71 | Robust calcium entry |

The effects of CDZ are reversible; repeated application can elicit oscillatory calcium responses similar to those observed during hormonal stimulation .

Effects on Cellular Structures

In vivo studies have demonstrated that prolonged exposure to this compound can lead to significant alterations in cellular structures. For example, treatment with CDZ resulted in vacuolation and calcification within testicular tubules and caused detachment of germ cells from the basal lamina .

Table 2: Effects of this compound on Testicular Structures

| Treatment Duration (Weeks) | Observed Effects |

|---|---|

| 1 | Mild vacuolation |

| 4 | Thickening of interstitial cells; germ cell detachment |

| 5 | Fibrosis; necrosis of interstitial cells |

Therapeutic Applications and Case Studies

This compound has been utilized in various research settings to explore its potential therapeutic applications. It has been studied for its effects on exocytotic glutamate release in neuronal models and has shown promise in modulating neurotransmitter release through P2X7 receptor activation .

Additionally, CDZ's ability to inhibit calmodulin-dependent phosphodiesterase and Ca²⁺-transporting ATPase highlights its potential as a therapeutic agent in conditions where calcium signaling is dysregulated .

Properties

CAS No. |

95013-41-5 |

|---|---|

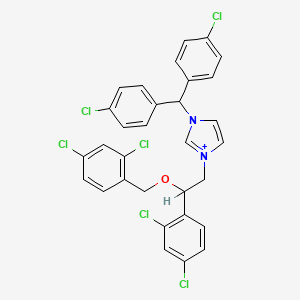

Molecular Formula |

C31H23Cl6N2O+ |

Molecular Weight |

652.2 g/mol |

IUPAC Name |

1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium |

InChI |

InChI=1S/C31H23Cl6N2O/c32-23-6-1-20(2-7-23)31(21-3-8-24(33)9-4-21)39-14-13-38(19-39)17-30(27-12-11-26(35)16-29(27)37)40-18-22-5-10-25(34)15-28(22)36/h1-16,19,30-31H,17-18H2/q+1 |

InChI Key |

CTKNMSVWMRRCPW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl |

Synonyms |

1-(bis(chlorophenyl)methyl)-3-(2,4-dichloro-beta-(2,4-dichlorobenzyloxy)phenethyl)imidazolinium chloride calmidazolium calmidazolium chloride calmidazolium ion R 24571 R-24571 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.